Moxifloxacin is a fourth-generation fluoroquinolone antibiotic widely used for treating various bacterial infections. The compound is known for its broad-spectrum activity, particularly against gram-positive bacteria, and is effective in treating respiratory tract infections, skin infections, and other bacterial diseases. The specific focus here is on the Moxifloxacin isoMer, which refers to its stereoisomers, particularly the enantiomers that can affect the drug's efficacy and safety profile.
Moxifloxacin was first synthesized in the late 1990s and has since been developed into various formulations for clinical use. Its hydrochloride salt form is commonly used in pharmaceuticals due to its improved solubility and stability.
Moxifloxacin belongs to the class of fluoroquinolones, characterized by a bicyclic core structure that includes a fluorine atom at position 6. It is classified as an antibacterial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria.
The synthesis of Moxifloxacin typically involves several key steps:
The synthesis process has been refined over time to improve yields and reduce costs. Recent advancements include the development of new crystalline forms that enhance the stability and bioavailability of Moxifloxacin hydrochloride .
Moxifloxacin has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the structure and purity of synthesized Moxifloxacin .
Moxifloxacin undergoes various chemical reactions during its synthesis:
The reaction conditions, such as temperature and pH, are critical for optimizing yields and minimizing by-products. For instance, maintaining a pH between 1.0 - 2.0 during hydrolysis is essential for achieving high purity .
Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription in bacteria. This inhibition leads to the prevention of bacterial cell division and ultimately results in cell death.
The mechanism involves:
Studies have shown that Moxifloxacin is particularly effective against resistant strains due to its unique binding properties compared to other fluoroquinolones .
Relevant data from studies indicate that polymorphic forms can exhibit different solubility profiles, impacting bioavailability .
Moxifloxacin is primarily used in clinical settings for:
Additionally, ongoing research explores its potential uses against resistant bacterial strains and in combination therapies to enhance efficacy against challenging pathogens .
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers within its diazabicyclononyl side chain attached at the C7 position of the quinoline nucleus. This structural feature results in four distinct stereoisomers: two enantiomeric pairs, namely the (1S,6S)- and (1R,6R)-enantiomers, and the (1R,6S)- and (1S,6R)-diastereomers. The presence of these chiral centers profoundly influences the molecule's three-dimensional conformation, its interaction with biological targets (particularly bacterial DNA gyrase and topoisomerase IV), and its physicochemical behavior in both solution and solid states [2] [8].
The pharmacologically active enantiomer is the (S,S)-moxifloxacin (chemically designated as (1S,6S)-1-cyclopropyl-7-[2,8-diazabicyclo[4.3.0]non-8-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). Its mirror image, the (R,R)-enantiomer, is considered a chiral impurity with potentially diminished antibacterial activity or altered pharmacological properties. The absolute configuration dictates the spatial orientation necessary for optimal binding to the target enzymes. The (S,S)-enantiomer exhibits a specific spatial arrangement of its functional groups that allows for stronger and more selective interactions within the binding pocket of bacterial type II topoisomerases compared to the (R,R)-counterpart. This enantioselectivity arises from the human body's inherent homochirality, which recognizes enantiomers as distinct chemical entities, analogous to the fit of a right hand in a right-handed glove [2] [7] [10].
Table 1: Key Characteristics of Moxifloxacin Enantiomers
Property | (S,S)-Moxifloxacin | (R,R)-Moxifloxacin |
---|---|---|
Pharmacological Role | Active Pharmaceutical Ingredient (Eutomer) | Chiral Impurity (Distomer) |
CAS Number (Hydrochloride) | 186826-86-8 (Approved Drug Substance) | 1346603-25-5 / 268545-13-7 (Base) |
Biological Target Affinity | High affinity for DNA gyrase & topoisomerase IV | Significantly reduced affinity |
Electrochemical Oxidation Potential (V vs ref) | 1.039 V (in pH 7 B.R buffer) | 0.917 V (in pH 7 B.R buffer) |
In addition to the enantiomeric pair, moxifloxacin exists as two diastereomers: the (1R,6S)-moxifloxacin and the (1S,6R)-moxifloxacin. Diastereomers, unlike enantiomers, are not mirror images and possess distinct physical and chemical properties (e.g., solubility, melting point, chromatographic behavior, spectroscopic signatures). These isomers can potentially form during synthesis or degradation, although they are less frequently encountered than the (R,R)-enantiomer as impurities. Separation and identification of diastereomers require techniques capable of resolving non-mirror-image isomers, such as chiral chromatography or capillary electrophoresis using highly specific chiral selectors like highly sulfated cyclodextrins [8]. Their presence, even in minor quantities, necessitates rigorous analytical control due to potential differences in biological activity and toxicological profiles compared to the desired (S,S)-isomer.
Molecular dynamics (MD) simulations provide insights into the differential conformational behavior of moxifloxacin isomers in solution and upon approaching biological targets. Simulations reveal that the (S,S)-enantiomer adopts a conformation that optimally positions its carboxylic acid group, keto oxygen, and protonated nitrogen within the diazabicyclo moiety for interactions with key amino acid residues (e.g., acidic residues, metal ions like Mg²⁺) in the DNA gyrase binding pocket. In contrast, the (R,R)-enantiomer exhibits reduced conformational stability near the target site. Its side chain experiences greater torsional fluctuations, preventing the formation of crucial hydrogen bonds and electrostatic interactions. Simulations of diastereomers show intermediate and distinct conformational ensembles, further highlighting the sensitivity of biological activity to stereochemistry. The flexibility of the diazabicyclononyl ring is particularly crucial, as minor changes in puckering or orientation significantly impact binding [2] [7].
Quantum mechanical (QM) calculations, particularly density functional theory (DFT), are employed to map the relative energy landscapes of moxifloxacin isomers and quantify their intrinsic stability. These calculations assess:
QM studies consistently indicate that the (S,S)-isomer possesses a slightly lower ground state energy than the (R,R)-isomer, contributing marginally to its predominance. More significantly, QM analysis of host-guest complexes, such as those formed with β-cyclodextrin, demonstrates a substantially more favorable binding energy (ΔG) for the (S,S)-isomer compared to the (R,R)-isomer. This difference, often in the range of several kcal/mol, explains the experimental observation of stronger complexation and forms the theoretical basis for enantioselective separation techniques like those using β-cyclodextrin-modified electrodes. The energy differences arise from optimized van der Waals contacts, hydrogen bonding networks, and reduced steric clashes within the chiral environment provided by the host for the (S,S)-guest [2] [5].
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously assigning the absolute configuration of moxifloxacin isomers and characterizing their solid-state structures. Crystallization of moxifloxacin hydrochloride typically yields the (S,S)-enantiomer. SCXRD analysis reveals key structural features:
Table 2: Spectroscopic Techniques for Moxifloxacin Isomer Characterization
Technique | Key Applications for Isomers | Critical Information Obtained |
---|---|---|
Single-Crystal XRD | Absolute configuration determination; Crystal structure elucidation; Polymorph identification. | Precise atomic coordinates; Bond lengths/angles; Torsion angles; Hydrogen bonding network; Crystal packing; Absolute stereochemistry. |
Solid-State NMR | Distinguishing polymorphs/hydrates; Probing local molecular environments; Detecting amorphous content; Characterizing formulations. | Chemical shift anisotropy; ¹³C/¹⁵N/¹⁹F chemical shifts; Interatomic distances (via recoupling); Molecular mobility; Phase composition. |
Capillary Electrophoresis (CE) | Enantiomeric purity testing; Separation of (S,S), (R,R), (R,S), (S,R) isomers; Stability indicating assays. | Migration times; Resolution factors; Detection and quantification of chiral impurities (LOD ~0.05%). |
Electrochemical Sensing (e.g., GNS-β-CD-CPE) | Enantioselective recognition; Selective detection of (S,S) vs (R,R) in mixtures. | Oxidation peak potentials; Peak current ratios; Enantioselectivity coefficient (e.g., ΔEp = 122 mV for MOX enantiomers). |
Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for differentiating polymorphic forms, solvates, and amorphous phases of moxifloxacin isomers, and for characterizing their molecular environments within formulations. Key nuclei probed include:
ssNMR techniques like T₁ relaxation measurements are sensitive to molecular dynamics. Differences in T₁ relaxation times for specific nuclei can indicate variations in molecular mobility between polymorphs or between the active pharmaceutical ingredient and excipients in a formulation. Two-dimensional (2D) ssNMR experiments (e.g., ¹H-¹³C heteronuclear correlation - HETCOR) can map spatial proximities between atoms, revealing intermolecular interactions in the solid state, such as between moxifloxacin and a chiral selector in a composite material or between the drug and an excipient in a formulation. This capability is crucial for understanding the behavior of enantioselective sensors like the graphene-β-cyclodextrin-nanocomposite modified carbon paste electrode (GNS-β-CD-CPE), where the interaction between β-CD and the (S,S)-enantiomer differs from that with the (R,R)-enantiomer [5] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7